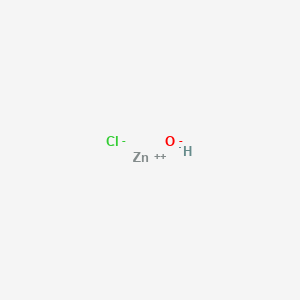
Zinc Chloride Hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is often referred to as tetrabasic zinc chloride, basic zinc chloride, zinc hydroxychloride, or zinc oxychloride . This compound is a colorless crystalline solid that is insoluble in water . Its naturally occurring form, simonkolleite, is a rare secondary mineral formed by the weathering of zinc-bearing slag .
Preparation Methods
Zinc chloride hydroxide can be prepared by hydrolysis of a zinc chloride solution in the presence of a base such as sodium hydroxide or ammonia . The reactions are as follows:
- 5 ZnCl₂ + 8 NaOH + H₂O → Zn₅(OH)₈Cl₂·H₂O + 8 NaCl
- 5 ZnCl₂ + 8 NH₃ + 9 H₂O → Zn₅(OH)₈Cl₂·H₂O + 8 NH₄Cl
Chemical Reactions Analysis
Zinc chloride hydroxide undergoes various chemical reactions, including:
Reaction with Acids: It reacts with hydrochloric acid to form zinc chloride and water.
Reaction with Bases: It can be converted to zinc hydroxide by reacting with sodium hydroxide.
Scientific Research Applications
Zinc chloride hydroxide has several scientific research applications:
Mechanism of Action
The mechanism of action of zinc chloride hydroxide involves its role as a zinc source. Zinc is a cofactor in many enzymes and mediates several catalytic, structural, and regulatory roles in the body . It is cytoprotective against reactive oxygen species-mediated apoptosis through the action of metallothioneins . Zinc also enhances the up-regulation of A20 mRNA, which decreases NF-kappaB activation, leading to decreased gene expression and generation of pro-inflammatory cytokines .
Comparison with Similar Compounds
Zinc chloride hydroxide can be compared with other zinc compounds such as:
Zinc oxide (ZnO): Used in sunscreens, rubber manufacturing, and as a catalyst.
Zinc sulfate (ZnSO₄): Used in agriculture as a fertilizer and in medicine as a dietary supplement.
Zinc nitrate (Zn(NO₃)₂): Used in the synthesis of other zinc compounds and as a mordant in dyeing.
This compound is unique due to its layered hydroxide structure, which provides specific hydration and adsorption properties similar to natural clays .
Properties
CAS No. |
55802-61-4 |
|---|---|
Molecular Formula |
ClHOZn |
Molecular Weight |
117.8 g/mol |
IUPAC Name |
zinc;chloride;hydroxide |
InChI |
InChI=1S/ClH.H2O.Zn/h1H;1H2;/q;;+2/p-2 |
InChI Key |
VOSQOLXQDQZVCL-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















